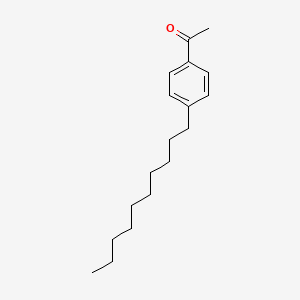

1-(4-Decylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-decylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)16(2)19/h12-15H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICORQKDHLXIGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958645 | |

| Record name | 1-(4-Decylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37593-06-9 | |

| Record name | 1-(4-Decylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37593-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 37593-06-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Decylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Derivative Studies of 1 4 Decylphenyl Ethanone

Rational Design and Synthesis of 1-(4-Decylphenyl)ethanone Analogues

The rational design of analogues of 1-(4-deylphenyl)ethanone often begins with a foundational understanding of its known biological or material applications. For instance, phenyl alkyl ketones, a class to which 1-(4-deylphenyl)ethanone belongs, have shown potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. nih.govingentaconnect.com The design process for new inhibitors might therefore focus on modifications that enhance binding to the PDE4 active site. This can involve computational modeling to predict favorable interactions and guide the synthesis of targeted derivatives. nih.gov

Synthesis of these analogues typically involves multi-step chemical reactions. For example, the synthesis of various heterocyclic derivatives often starts from precursor molecules that can be cyclized to form the desired ring systems. derpharmachemica.comclockss.orguobaghdad.edu.iqnih.gov The introduction of different substituents on the phenyl ring or modifications to the alkyl chain can be achieved through various organic reactions, such as alkylation, acylation, and condensation reactions. mdpi.com A common strategy involves the Claisen-Schmidt condensation to form chalcones, which then serve as versatile intermediates for the synthesis of heterocyclic compounds like pyrazolines and pyrimidines. derpharmachemica.com The synthesis of more complex derivatives may involve palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups. rsc.org

The overarching goal of this rational design and synthesis is to create a library of compounds that can be systematically evaluated to build a comprehensive SAR profile. nih.gov This iterative process of design, synthesis, and testing is fundamental to the development of new molecules with optimized properties for specific applications.

Impact of Structural Modifications on Molecular Functionality

The functional properties of 1-(4-deylphenyl)ethanone can be significantly altered by introducing specific structural modifications. These changes can influence its electronic characteristics, biological potency, and behavior as a surfactant.

Effects of Fluorine Substitution on Electronic and Optical Properties in Related Decylphenyl Systems

The introduction of fluorine atoms into the decylphenyl scaffold can profoundly impact the molecule's electronic and optical properties. dntb.gov.uaresearchgate.netdntb.gov.uadp.techrsc.org Fluorine is a highly electronegative atom, and its substitution on the phenyl ring can lead to a redistribution of electron density within the molecule. rsc.org This can alter key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the molecule's reactivity and spectroscopic behavior. researchgate.net

Studies on related liquid crystal compounds have shown that fluorine substitution can influence nonlinear optical (NLO) properties. dntb.gov.uadntb.gov.ua Density Functional Theory (DFT) calculations are often employed to predict these changes and provide insights into the structure-property relationships. researchgate.netdntb.gov.ua For instance, systematic replacement of hydrogen with fluorine in N-(4-deylphenyl)-1-(4-(pentyloxy)phenyl)methanimine liquid crystals has been investigated to understand the resulting structural and property variations. researchgate.netdp.tech These computational studies help in understanding how fluorination can be used to tailor the electronic and optical characteristics of decylphenyl-based materials for specific applications. dntb.gov.ua

Influence of Alkyl Chain Length on Biological Efficacy and Surfactant Behavior

The length of the alkyl chain, in this case, the decyl group, is a critical determinant of both the biological activity and surfactant properties of phenyl ethanone (B97240) derivatives. nih.govtue.nlnih.govresearchgate.netnih.gov

In the context of biological efficacy, the alkyl chain length can significantly impact how the molecule interacts with its biological target. For example, in a series of phenylalkan-1-ones that induce stalk-cell differentiation in Dictyostelium discoideum, the C4 and C6 alkyl homologues of the most active compound showed reduced, yet significant, activity. nih.gov Further increasing or decreasing the chain length led to a marked decrease in specific activity, highlighting an optimal range for this particular biological function. nih.gov Similarly, in studies of catechol-O-methyltransferase (COMT) inhibitors, increasing the chain length of nitrocatechol structures had a significant impact on their duration of action. nih.gov

Exploration of Heterocyclic Ring Integrations within the Decylphenyl Scaffold

The incorporation of heterocyclic rings into the decylphenyl scaffold represents a powerful strategy for modulating biological activity and exploring new chemical space. derpharmachemica.comclockss.orguobaghdad.edu.iqnih.govresearchgate.netnih.govmdpi.comfrontiersin.orgfrontiersin.orgrroij.com Heterocyclic compounds are prevalent in pharmaceuticals and other bioactive molecules due to their ability to engage in a wide range of intermolecular interactions. mdpi.comrroij.com

The synthesis of such derivatives often involves the reaction of a precursor, such as a chalcone (B49325) derived from 1-(4-deylphenyl)ethanone, with reagents that facilitate ring closure. derpharmachemica.com For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazoline derivatives, while reaction with urea (B33335) or thiourea (B124793) can produce pyrimidines. derpharmachemica.com A variety of heterocyclic systems, including 1,3,4-thiadiazole, thiazolidin-4-one, and 1,2,4-triazole (B32235), have been synthesized from aromatic carbonyl compounds. uobaghdad.edu.iqfrontiersin.org

These heterocyclic modifications can lead to a diverse array of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. derpharmachemica.comnih.govajchem-b.comresearchgate.net The specific type of heterocyclic ring and its substitution pattern can have a profound effect on the molecule's biological profile. nih.gov For instance, in the development of PDE4 inhibitors, the introduction of a tetrahydrofuran (B95107) ring was found to be beneficial for activity. nih.gov Similarly, the integration of isoxazole (B147169) and pyrazole (B372694) rings in place of a furan (B31954) ring in certain compounds led to improved inhibitory effects. nih.gov The rational design of these heterocyclic derivatives, often guided by computational studies, is a key approach in the discovery of new therapeutic agents. nih.govnih.gov

Systematic SAR Investigations in Biological and Material Applications

Systematic SAR investigations are crucial for optimizing the performance of 1-(4-deylphenyl)ethanone derivatives in both biological and material science contexts. nih.govmdpi.comnih.govnih.govmdpi.comrsc.orgscirp.org These studies involve the synthesis and evaluation of a series of structurally related compounds to identify the key molecular features responsible for their activity.

In biological applications, SAR studies have been instrumental in the development of potent enzyme inhibitors and antimicrobial agents. nih.govingentaconnect.comsemanticscholar.org For example, in the development of PDE4 inhibitors based on the phenyl alkyl ketone scaffold, SAR studies revealed that substitution at the 4-position of the phenyl ring is generally more favorable than at the 3-position. nih.gov Furthermore, the nature of the alkyl group and the presence of other substituents, such as methoxy (B1213986) or difluoromethoxy groups, were found to significantly influence inhibitory potency. nih.gov In another example, SAR studies of differentiation-inducing factors (DIFs) from Dictyostelium discoideum showed that the pattern of substitution on the benzene (B151609) ring is a major determinant of bioactivity. nih.gov

The following table summarizes the inhibitory activity of a series of phenyl alkyl ketones against PDE4, illustrating the impact of structural modifications on biological efficacy.

| Compound | R1 | R2 | R3 | IC50 (µM) |

| 1 | H | OCH3 | CH3 | >100 |

| 2 | H | OCH3 | C2H5 | >100 |

| 3 | H | OCH3 | n-C3H7 | >100 |

| 4 | H | OCH3 | i-C4H9 | >100 |

| 5 | OCH3 | H | CH3 | 10 |

| 6 | OCH3 | H | C2H5 | 2.3 |

| 7 | OCH3 | H | n-C3H7 | 1.2 |

| 8 | OCH3 | H | i-C4H9 | 0.22 |

| 9 | OCH3 | H | n-C4H9 | 0.22 |

| 10 | OCH3 | H | Cyclohexyl | 1.1 |

| Data sourced from a study on phenyl alkyl ketones as PDE4 inhibitors. nih.gov |

In the realm of material science, SAR principles are applied to design molecules with specific physical and chemical properties. For example, in the development of corrosion inhibitors, heterocyclic derivatives have been synthesized and their efficacy evaluated. ajchem-a.com The structure of these inhibitors determines their ability to adsorb onto the metal surface and form a protective layer. SAR studies can help in identifying the optimal combination of heterocyclic ring and substituents for maximum corrosion inhibition. ajchem-a.com Similarly, in the design of surfactants for specific applications, such as micellar electrokinetic chromatography, the structure of the surfactant, including the length of the alkyl chain and the nature of the headgroup, is systematically varied to achieve the desired separation performance. acs.org

The following table presents data on the inhibition efficiency of different heterocyclic derivatives as corrosion inhibitors for carbon steel.

| Compound | Concentration (ppm) | Inhibition Efficiency (%) |

| Schiff base (Sb) | 100 | 99 |

| Azetidine (Az) | 100 | 99 |

| Quinazoline (Qz) | 100 | 95 |

| Tetrazole (Tz) | 100 | 92 |

| Data from a study on heterocyclic derivatives as corrosion inhibitors. ajchem-a.com |

These systematic investigations, whether in a biological or material context, provide a deep understanding of how molecular structure dictates function, enabling the targeted design of new and improved 1-(4-deylphenyl)ethanone derivatives.

Mechanistic Investigations and Biological Interactions

Elucidation of Molecular Targets and Signaling Pathways

Research into 1-(4-decylphenyl)ethanone derivatives has identified key molecular targets and the signaling pathways they modulate. These compounds primarily interact with components of the S1P signaling cascade, a critical regulator of numerous physiological processes.

Mechanisms of Sphingosine-1-Phosphate (S1P) Transporter Inhibition

A significant focus of research has been on the inhibition of the S1P transporter, Spinster homolog 2 (Spns2). nih.govresearchgate.net S1P is synthesized within cells and must be exported to interact with its cell surface G-protein-coupled receptors (S1P1-5). nih.gov Spns2 facilitates this export, particularly in endothelial cells lining lymphatic vessels, thereby maintaining the S1P gradient necessary for processes like lymphocyte trafficking. nih.govnih.gov

Derivatives of this compound, such as the prototype Spns2 transport blocker (STB) SLF1081851 [3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine], have been identified as inhibitors of Spns2. nih.govnih.gov These inhibitors block the release of S1P from cells. nih.gov For instance, in vitro studies using HeLa cells demonstrated that the inhibitor SLF1081851 (identified as 16d in some studies) inhibited S1P release with a half-maximal inhibitory concentration (IC50) of 1.93 μM. nih.govresearchgate.net This inhibition of S1P transport is a key mechanism by which these compounds exert their biological effects. nih.govnih.gov The development of these inhibitors has been crucial for understanding the biological role of Spns2 and its potential as a drug target. nih.gov

Characterization of Enzyme Inhibition Profiles (e.g., Sphingosine (B13886) Kinases)

While the primary target of many this compound derivatives is the S1P transporter Spns2, the broader enzymatic landscape of the S1P pathway, including sphingosine kinases (SphK1 and SphK2), is also of interest. nih.gov These kinases are responsible for the synthesis of S1P from sphingosine. nih.govnih.gov

Some inhibitors have been developed to target SphK1 and SphK2 directly, with varying degrees of selectivity. nih.govmerckmillipore.com For example, a class of amidine-based sphingosine analogs has been shown to be competitive inhibitors of both SphK1 and SphK2, with inhibition constants (Ki) in the submicromolar range. nih.gov Another potent and selective inhibitor of SphK1, PF-543, exhibits an IC50 of 2.0 nM and acts in a sphingosine-competitive manner. merckmillipore.com It is important to note that while some compounds are designed to be specific for either the transporter or the kinases, the potential for off-target effects on other enzymes within the S1P pathway is a consideration in their development and characterization.

Molecular Dynamics and Binding Mode Analysis

To understand the inhibitory action of this compound derivatives at a molecular level, computational methods such as molecular dynamics and docking simulations are employed. semanticscholar.orgnih.gov These techniques provide insights into how these ligands interact with their protein targets.

Ligand-Receptor Interaction Studies

Ligand-receptor interaction studies focus on identifying the specific binding sites and the nature of the chemical interactions between the inhibitor and the target protein. nih.govnih.gov For Spns2 inhibitors, molecular modeling suggests that compounds like SLF80821178, a derivative of the this compound scaffold, bind within the transporter. semanticscholar.org These studies predict key interactions, such as hydrogen bonds and π-stacking, with specific amino acid residues of the protein. semanticscholar.org For example, SLF80821178 is thought to form hydrogen bonds with asparagine 112 (Asn112) and serine 211 (Ser211) and engage in π-stacking with phenylalanine 234 (Phe234) of Spns2. semanticscholar.org These interactions stabilize the inhibitor within the binding pocket, leading to the blockade of S1P transport. ox.ac.uk

Computational Modeling of Molecular Docking and Active Site Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. derpharmachemica.com This method is instrumental in structure-based drug design and helps in understanding the binding affinity and activity of small molecules. derpharmachemica.comnih.gov For this compound derivatives, docking studies are used to simulate their binding to the active site of Spns2. semanticscholar.org These models help to visualize how the long decyl chain of the molecule fits into hydrophobic pockets of the transporter, while other parts of the molecule form specific polar interactions. semanticscholar.org The insights gained from these computational models are crucial for the rational design and optimization of more potent and selective inhibitors. nih.govdiva-portal.org

Cellular and In Vivo Biological Responses Induced by this compound Derivatives

The inhibition of S1P transport by this compound derivatives leads to a cascade of biological responses, both at the cellular level and in whole organisms. nih.govnih.gov

In vitro, the most direct effect of these inhibitors is the reduction of extracellular S1P levels. nih.gov This has been demonstrated in various cell lines, including HeLa cells and U-937 monocytic leukemia cells. researchgate.netsemanticscholar.org In cultured vascular smooth muscle cells, inhibiting S1P synthesis has been shown to decrease S1P levels and lead to growth arrest. nih.gov

In vivo studies in mice and rats have shown that administration of Spns2 inhibitors, such as SLF1081851 and its more potent derivative SLF80821178, leads to a significant decrease in circulating lymphocyte counts. nih.govnih.govsemanticscholar.org This lymphopenia recapitulates the phenotype observed in mice with a genetic deficiency in Spns2. nih.govresearchgate.net The reduction in lymphocytes is a direct consequence of disrupting the S1P gradient required for their egress from secondary lymphoid tissues. nih.gov Furthermore, these inhibitors have shown efficacy in animal models of diseases like renal fibrosis, highlighting their therapeutic potential. researchgate.netnih.gov Interestingly, while potent at reducing lymphocyte counts, some of these Spns2 inhibitors have been observed to have minimal impact on the concentration of S1P in plasma or thoracic duct lymph. nih.gov

Table 1: Investigated this compound Derivatives and their Biological Activities

| Compound/Derivative | Target | In Vitro Activity (IC50) | In Vivo Effect | Reference |

|---|---|---|---|---|

| SLF1081851 (16d) | Spns2 | 1.93 μM (S1P release in HeLa cells) | Decreased circulating lymphocytes in mice and rats | nih.govresearchgate.net |

| SLF80821178 (11i) | Spns2 | 51 nM (S1P release in HeLa cells) | Induced ~50% reduction in circulating lymphocytes in mice | semanticscholar.orgnih.gov |

| Amidine-based analogs | SphK1/2 | Submicromolar Ki values | Decreased S1P levels and growth arrest in vascular smooth muscle cells | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Sphingosine-1-phosphate (S1P) |

| SLF1081851 (3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine) |

| SLF80821178 |

| Sphingosine |

| PF-543 |

| Fingolimod (FTY720) |

Advanced Applications of 1 4 Decylphenyl Ethanone and Its Functionalized Derivatives

Applications in Advanced Materials Science

The unique molecular architecture of 1-(4-decylphenyl)ethanone derivatives, combining a rigid aromatic core with a flexible aliphatic chain, makes them excellent candidates for the creation of high-performance materials. These materials are finding applications in next-generation displays and flexible electronic devices.

Development and Characterization of Liquid Crystalline Phases

Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and crystalline solids. libretexts.org The molecules in a liquid crystal can flow like a liquid but maintain a degree of long-range orientational order. libretexts.org The molecular shape is a critical factor in the formation of these phases; molecules with anisotropic, rigid structures, such as those derived from this compound, are particularly prone to forming liquid crystalline states. researchgate.net

Research has shown that derivatives incorporating long alkyl chains, like the decyl group, can exhibit various liquid crystal phases (mesophases), such as nematic and smectic phases. researchgate.netwiley.com In the nematic phase, the molecules show a common orientational alignment, while in the smectic phase, they are arranged in well-defined layers. libretexts.org The specific phase behavior and transition temperatures are determined through techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). researchgate.netajchem-a.com For instance, studies on compounds with similar structures, such as those containing a decyloxy biphenyl (B1667301) moiety, have demonstrated the formation of nematic, smectic A, and smectic C phases depending on the length of the flexible spacer connecting molecular units. wiley.com The introduction of different terminal groups can also influence mesogenic properties; compounds with heptyl, nonyl, and decyl terminal ends have been shown to possess liquid-crystal properties, whereas an amino group on the same scaffold may render the compound non-mesogenic. researchgate.net

| Structural Feature | Observed Liquid Crystal Phase(s) | Characterization Methods | Reference |

|---|---|---|---|

| Long alkyl/alkoxy chains (e.g., decyl, decyloxy) | Nematic, Smectic A, Smectic C | POM, DSC | researchgate.netwiley.com |

| Azobenzene and biphenyl moieties with decyl/decyloxy chains | Nematic, Smectic A, Smectic C | POM, DSC | wiley.com |

| Terminal cyano group on a bent-core structure | Nematic | POM, DSC | ajchem-a.com |

| Varying terminal groups (e.g., chloro, bromo, heptyloxy) | Nematic | POM, DSC | researchgate.net |

Integration into Conjugated Polymers for Organic Electronic Devices

Conjugated polymers are organic macromolecules that possess alternating single and double bonds, creating a delocalized pi-electron system along the polymer backbone. This structure allows them to function as semiconductors, making them suitable for a variety of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.neticmab.es These materials offer advantages like low cost, flexibility, and solution processability. researchgate.neticmab.es

The properties of conjugated polymers can be fine-tuned by chemical synthesis, including the modification of side chains. chalmers.se Incorporating moieties like this compound into the polymer structure can enhance solubility in organic solvents and influence the packing and morphology of the polymer films, which are critical for device performance. kennesaw.edukennesaw.edu For example, a thesis on the synthesis of conjugated polymers describes the creation of 1,4-bis(4-decylphenyl)-2,5-bis(4-(3,3-diisobutyl-3,4-dihydro-2H-thieno[3,4-b] Current time information in Bangalore, IN.bohrium.comdioxepin-6-yl)phenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole, highlighting how such complex structures are built for organic electronic studies. kennesaw.edu The alkyl side chains, such as the decyl group, are crucial for ensuring the polymer is soluble enough for solution-based processing techniques, a key advantage of organic electronics. icmab.es Research focuses on designing polymers with controlled terminal groups and investigating their effects on photophysical and OLED properties, indicating that even small structural components significantly impact device performance. bohrium.com

| Device Application | Role of the Decylphenyl Moiety | Key Polymer Properties Influenced | Reference |

|---|---|---|---|

| Organic Photovoltaics (OPVs) | Enhances solubility and influences film morphology. | Charge mobility, light absorption, processability. | researchgate.neticmab.es |

| Organic Light-Emitting Diodes (OLEDs) | Affects photoluminescence and external quantum efficiency. | Emission properties, film-state quantum yield. | bohrium.com |

| General Organic Electronics | Provides a scaffold for creating synthetically simple monomers. | Tunable optoelectronic properties, thermal stability. | kennesaw.edukennesaw.edu |

Biological and Pharmaceutical Research Applications

Functionalized derivatives of this compound have demonstrated significant potential in medicinal chemistry. Their ability to interact with biological targets has led to their investigation as novel therapeutic agents for a range of diseases, from metabolic disorders to infectious diseases.

Therapeutic Potential as Modulators of Sphingolipid Metabolism

Sphingolipids are a class of lipids that play crucial roles in cell signaling and membrane structure. Sphingosine-1-phosphate (S1P) is a key signaling molecule in this pathway, and its transport is mediated by proteins like Spns2. nih.gov Modulating the S1P pathway has resulted in treatments for conditions such as multiple sclerosis. nih.gov

Recent research has identified potent inhibitors of the S1P transporter Spns2 based on a 4-decylphenyl urea (B33335) scaffold. nih.govsemanticscholar.org These studies explored how different chemical groups attached to the core structure affected the compound's potency. The research identified that a 4-decylphenyl urea linked to a piperazine (B1678402) moiety was the most effective, yielding an inhibitor with an IC₅₀ value of 51 ± 3 nM. nih.govsemanticscholar.org This work highlights the therapeutic potential of such derivatives in diseases where modulating S1P levels is beneficial.

| Compound Scaffold | Key Structural Feature | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Phenyl Urea / Phenylcarbamate | 4-decylphenyl urea linked to a piperazine moiety | 51 ± 3 nM | nih.govsemanticscholar.org |

| Phenylcarbamate | Cyclic secondary amines (piperazine) were optimal | Generally more potent than phenyl urea series | nih.govsemanticscholar.org |

Evaluation as Antituberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the rise of multidrug-resistant strains. mdpi.commdpi.com There is an urgent need for new antitubercular drugs with novel mechanisms of action. Various heterocyclic compounds, including derivatives of quinoline (B57606) and thiazolidin-4-one, have been investigated for their anti-TB activity. mdpi.comaustinpublishinggroup.com

Research into 4H-chromen-4-one derivatives found that specific compounds were active against both drug-sensitive and multidrug-resistant TB. nih.gov Similarly, studies on 1,2,4-triazole (B32235) derivatives confirmed their potential as antituberculosis agents, with some compounds showing high activity against Mycobacterium H37Ra. nih.gov While direct studies on this compound are not prominent, the broader research into related aromatic ketones and heterocyclic structures provides a strong rationale for its potential as a scaffold in anti-TB drug discovery. The lipophilic decyl chain could enhance the compound's ability to penetrate the mycobacterial cell wall. For instance, various 4-methyl-7-substituted coumarin (B35378) derivatives showed promising anti-tubercular potential, with some being potent at concentrations of 0.625 μg/mL against M. tuberculosis H37Rv strains. mdpi.com

| Compound Class | Most Active Derivative Example | Activity (MIC) | Reference |

|---|---|---|---|

| 1,2,4-Triazole Derivatives | Compound C4 | 0.976 μg/mL (vs. Mycobacterium H37Ra) | nih.gov |

| 4H-Chromen-4-one Derivatives | Compound 8d | Active against drug-sensitive and multidrug-resistant TB | nih.gov |

| 4-Methyl-7-substituted Coumarins | Compounds 3k and 3m | 0.625 μg/mL (vs. M. tuberculosis H37Rv) | mdpi.com |

Research into Trypanocidal Activities

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by Trypanosoma brucei. rsc.org The disease is fatal without treatment, and current therapies can have significant side effects, necessitating the search for new, safer, and more effective drugs. nih.govnih.gov

Research has shown that derivatives incorporating adamantane (B196018) and a phenyl ring exhibit significant trypanocidal activity. nih.gov For example, 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide emerged as a promising agent against T. brucei with an EC₅₀ of 0.16 μM. nih.govresearchgate.net Another study on 2,4-disubstituted arylthiazoles found that derivatives bearing a 4-(1-adamantyl)phenyl moiety showed trypanocidal activity in the micromolar range. rsc.org The lipophilic nature of these scaffolds, similar to the decylphenyl structure, is often crucial for activity. The research into these related structures suggests that functionalized derivatives of this compound could also be promising candidates for development as trypanocidal agents. The long decyl chain could serve a similar role to the bulky adamantyl group in interacting with the parasite.

| Compound Scaffold | Activity (EC₅₀/IC₅₀) | Parasite Strain | Reference |

|---|---|---|---|

| Aminoguanylhydrazone/Thiosemicarbazone with 1-(4-phenyl)adamantane | 0.16 μM (EC₅₀) | T. brucei | nih.govresearchgate.net |

| 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles | 0.42 μM (IC₅₀) | T. brucei | rsc.org |

| 4-substituted-2-[4-(adamant-1-yl)phenyl]thiazoles | 0.80 μM (IC₅₀) | T. brucei | rsc.org |

Investigation of Antioxidant and Anticancer Properties of Related Selenium-Containing Analogues

Organoselenium compounds have garnered significant interest for their potential therapeutic properties, including antioxidant and anticancer activities. While research may not always directly involve this compound, the study of structurally related selenium-containing molecules provides valuable insights into how the incorporation of selenium into similar chemical scaffolds can lead to potent bioactive agents. The long decyl chain in this compound is a lipophilic tail that can influence the bioavailability and cellular uptake of its derivatives, a feature that is also explored in various organoselenium drug candidates.

Research into N-substituted benzisoselenazolones and corresponding diphenyl diselenides with long carbon chains has revealed promising antioxidant and cytotoxic activities. escholarship.orgresearchgate.netresearchgate.net These compounds, which can be considered analogues to functionalized derivatives of this compound, demonstrate how the interplay between a lipophilic alkyl chain, an aromatic core, and a selenium-containing functional group can result in significant biological effects.

In one study, a series of N-substituted benzisoselenazolones and their corresponding diselenides were synthesized and evaluated for their antioxidant and cytotoxic properties. The presence of long alkyl chains, similar to the decyl group in this compound, was a key structural feature.

Key Research Findings on Related Selenium-Containing Analogues:

| Compound Type | Key Structural Features | Observed Properties |

| N-substituted benzisoselenazolones | Long lipophilic carbon chains, phenyl linkers, ester groups | Promising cytotoxic potential against cancer cell lines. |

| Diphenyl diselenides | N-octyl, ethyl N-(12-dodecanoate)-, and N-(8-octanoate) groups | Increased H2O2-reduction potential (antioxidant activity). |

| 2,2′-diselenobis(N-dodecylbenzamide) | Long dodecyl chain | Elevated radical scavenging activity. |

The antioxidant activity of these selenium derivatives was assessed using methods such as the DTT assay and the ABTS method. Generally, diphenyl diselenides showed higher antioxidant potential than the corresponding benzisoselenazolones. escholarship.org This enhanced activity is attributed to the reactive Se-Se bond. The presence of an ester terminal group and an elongated carbon chain also substantially improved the catalytic efficiency in reducing hydrogen peroxide. escholarship.orgresearchgate.netresearchgate.net

Furthermore, the cytotoxic potential of these compounds against various cancer cell lines has been investigated. For instance, N-(4-dodecyl)phenylbenzisoselenazol-3(2H)-one, which shares the long alkyl-phenyl structure with this compound, exhibited notable cytotoxic potential. escholarship.orgresearchgate.net The mechanism of anticancer activity for many organoselenium compounds is linked to their ability to induce oxidative stress within cancer cells, leading to apoptosis. queensu.caresearchgate.netnih.gov

Role in Smart Surfactant Systems and Emulsion Polymerization

Functionalized derivatives of this compound have found a significant application in the realm of "smart" or "switchable" surfactants, particularly in emulsion polymerization processes. These surfactants can have their surface activity altered by an external trigger, such as the introduction or removal of CO2.

A key example is the derivative N′-(4-decylphenyl)-N,N-dimethylacetamidine. This compound has been synthesized and identified as an effective surfactant for stabilizing emulsion polymerization systems. mdpi.com Emulsion polymerization is a critical industrial process used to produce a wide variety of polymers and latexes for paints, adhesives, and coatings. researchgate.netbuffalo.eduwikipedia.org

The N′-(4-decylphenyl)-N,N-dimethylacetamidine surfactant exhibits excellent surface activity, which allows it to significantly lower the surface tension of water. mdpi.com This property is crucial for the formation of fine and uniformly distributed polymer particles during emulsion polymerization. In its non-ionic form, the surfactant effectively stabilizes the emulsion. However, upon the introduction of CO2, it can be protonated to an ionic form, altering its properties. This "switchable" nature offers potential for greater control over the polymerization process and the final polymer properties. researchgate.netmdpi.com

Application in Emulsion Polymerization:

| Surfactant Derivative | System | Key Finding |

| N′-(4-decylphenyl)-N,N-dimethylacetamidine | Emulsion Polymerization | Exhibits excellent surface activity, leading to the formation of fine and uniformly distributed polymer particles. mdpi.com |

| N′-(4-decylphenyl)-N,N-dimethylacetamidine | CO2-Responsive System | The surfactant's surface activity can be controlled by the addition or removal of CO2, making it a "smart" or "switchable" surfactant. mdpi.com |

The use of such smart surfactants derived from this compound offers several advantages. The ability to switch the surfactant's properties on demand can facilitate easier separation of the polymer from the aqueous phase after polymerization is complete. This can lead to more environmentally friendly and efficient industrial processes. The research in this area highlights the versatility of the 1-(4-decylphenyl) moiety in the design of functional materials for advanced manufacturing processes.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

A search for Density Functional Theory (DFT) studies specifically targeting 1-(4-Decylphenyl)ethanone did not yield any published research. DFT is a powerful computational method used to investigate the electronic structure of molecules. Such calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity.

Typically, DFT studies on a compound like this compound would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties would be calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

However, no specific data on the optimized geometry, HOMO-LUMO energies, or other electronic properties calculated via DFT for this compound are available in the public domain.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

No specific studies on the nonlinear optical (NLO) properties of this compound were found. NLO materials are of significant interest for applications in optoelectronics, such as in optical switching and data storage. The NLO response of a molecule is related to how its electron cloud interacts with an intense external electric field, such as that from a laser.

Computational quantum chemical methods are frequently used to predict the NLO properties of new molecules. These calculations typically focus on determining the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-order NLO applications. For a molecule to exhibit significant NLO properties, it often possesses a π-conjugated system with electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer.

Without specific computational studies, the NLO characteristics of this compound remain unquantified.

Vibrational Spectroscopy Analysis (Raman and FT-IR) via Quantum Chemical Methods

There is no available research that provides a computational analysis of the vibrational spectra (Raman and FT-IR) for this compound. Vibrational spectroscopy is a valuable experimental technique for identifying functional groups and elucidating the structure of molecules. When combined with quantum chemical calculations, such as those based on DFT, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending) can be achieved.

A typical computational vibrational analysis involves calculating the harmonic vibrational frequencies of the optimized molecular structure. These theoretical frequencies are then often scaled to better match the experimental data obtained from FT-IR and Raman spectrometers. This combined experimental and theoretical approach provides a robust characterization of the molecule's vibrational modes.

As no such studies have been published for this compound, a theoretical assignment of its vibrational spectra is not possible at this time.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

No Molecular Electrostatic Potential (MEP) maps or related analyses for this compound were found in the literature. An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic reagents.

In an MEP map, different colors represent different values of the electrostatic potential. Regions of negative potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.

Without a calculated MEP map for this compound, a theoretical prediction of its reactive sites based on this method cannot be provided.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of 1-(4-decylphenyl)ethanone from reaction mixtures, impurities, or complex matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment and quantitative analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The long decyl chain and the aromatic ring of this compound impart significant hydrophobicity, leading to strong retention on a C18 column. The separation is achieved by employing a gradient elution, where the proportion of an organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase is gradually increased. This allows for the efficient elution of the target compound while separating it from more polar or less retained impurities. Detection is commonly performed using a photodiode array (PDA) or a standard UV-Vis detector, set at a wavelength where the aromatic chromophore exhibits maximum absorbance (typically around 254-280 nm). nih.gov

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound of known concentrations. The peak area of the analyte is then plotted against its concentration to establish a linear relationship. This allows for the precise determination of the compound's concentration in unknown samples. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Table 1: Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Expected Retention Time | ~12-14 minutes |

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. This compound possesses sufficient volatility and stability to be analyzed by GC without derivatization. This method is highly effective for assessing purity and quantifying the compound, especially when dealing with volatile impurities.

When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for quantifiable analysis of organic compounds. The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A nonpolar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5), is typically used, where separation is based on the boiling points of the components. usgs.gov

For more definitive identification and structural information, GC is coupled with a Mass Spectrometer (GC-MS). scirp.org As separated components elute from the GC column, they enter the MS ion source, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the analyte. GC-MS is particularly powerful for identifying unknown impurities and byproducts.

Table 2: Representative GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 290 °C |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-500 amu |

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass Spectrometry is an indispensable tool for the structural elucidation of this compound. When subjected to electron ionization (EI), the molecule undergoes characteristic fragmentation, providing valuable structural information. The molecular ion peak (M⁺•) would be observed at an m/z corresponding to its molecular weight (260.43 g/mol ).

The fragmentation pattern is predictable for an alkyl aryl ketone. A prominent fragmentation pathway is the alpha-cleavage (α-cleavage) with the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a highly stable acylium ion. This [M-15]⁺ ion is often the base peak in the spectrum. Another key fragmentation is the benzylic cleavage within the decyl chain, which can produce a series of alkyl fragments and a tropylium (B1234903) ion fragment. McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen followed by cleavage, can also occur, leading to a characteristic neutral loss.

For trace analysis, techniques like selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) provide enhanced sensitivity and selectivity, allowing for detection at very low concentrations in complex matrices. nih.gov

Table 3: Predicted Key Mass Fragments for this compound in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 260 | [C₁₈H₂₈O]⁺• | Molecular Ion (M⁺•) |

| 245 | [C₁₇H₂₅O]⁺ | Loss of methyl radical (•CH₃) from acetyl group (Base Peak) |

| 119 | [C₈H₇O]⁺ | Cleavage of the decyl chain at the benzylic position |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of the benzyl (B1604629) fragment |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Spectroscopic Characterization: NMR, IR, and UV-Vis Applications

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful methods for unambiguous structural confirmation.

In the ¹H NMR spectrum , the aromatic protons on the para-substituted ring typically appear as a distinct AA'BB' system, resulting in two doublets in the range of δ 7.2-8.0 ppm. The three protons of the acetyl methyl group will produce a sharp singlet around δ 2.5-2.6 ppm. The long decyl chain will show a triplet for the terminal methyl group (~δ 0.9 ppm), a large multiplet for the bulk methylene (B1212753) groups (~δ 1.2-1.4 ppm), and a distinct triplet for the benzylic methylene group (~δ 2.6-2.7 ppm), which is deshielded by the aromatic ring. libretexts.org

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon around δ 197-198 ppm. The aromatic carbons will appear in the δ 128-145 ppm region, and the carbons of the decyl chain will be observed in the upfield region of δ 14-36 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of this compound is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aryl ketone, typically found around 1680-1685 cm⁻¹. Other significant peaks include C-H stretching vibrations from the alkyl chain and methyl group (2850-3000 cm⁻¹), and aromatic C=C stretching vibrations (around 1600 and 1400-1500 cm⁻¹). youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, reveals the electronic transitions within the molecule. Aryl ketones like this compound exhibit characteristic absorption bands. A strong absorption band around 250-260 nm is expected, corresponding to the π → π* transition of the substituted benzene (B151609) ring, and a weaker band around 280-300 nm for the n → π* transition of the carbonyl group. mu-varna.bg

Table 4: Summary of Spectroscopic Data for this compound

| Technique | Feature | Expected Position/Range |

|---|---|---|

| ¹H NMR | Aromatic Protons (AA'BB') | δ 7.2-8.0 ppm (2d) |

| Acetyl Protons (-COCH₃) | δ 2.5-2.6 ppm (s) | |

| Benzylic Protons (-CH₂-Ar) | δ 2.6-2.7 ppm (t) | |

| Alkyl Chain Protons (-(CH₂)₈-) | δ 1.2-1.4 ppm (m) | |

| Terminal Methyl Protons (-CH₃) | δ ~0.9 ppm (t) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~197 ppm |

| Aromatic Carbons | δ 128-145 ppm | |

| Alkyl Carbons | δ 14-36 ppm | |

| IR | Carbonyl Stretch (C=O) | ~1685 cm⁻¹ |

| Aliphatic C-H Stretch | 2850-3000 cm⁻¹ | |

| Aromatic C=C Stretch | ~1600 cm⁻¹ | |

| UV-Vis | π → π* transition | ~255 nm |

| n → π* transition | ~290 nm |

Advanced Hyphenated Techniques for Complex Matrix Analysis

For the detection and quantification of this compound in challenging environments such as environmental samples, biological fluids, or industrial process streams, advanced hyphenated techniques are required. These methods combine the high separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique significantly enhances selectivity compared to single-quadrupole GC-MS. scispace.com A specific precursor ion from the analyte is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and then a specific product ion is monitored by the second mass analyzer. This MRM approach drastically reduces matrix interference and lowers detection limits, making it ideal for trace-level quantification in complex samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For samples that are not amenable to GC or require minimal sample preparation, LC-MS/MS is the method of choice. nih.gov Using ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound can be analyzed directly from the liquid phase. Similar to GC-MS/MS, the use of MRM allows for highly selective and sensitive quantification, making it a powerful tool for analyzing this compound in diverse and complex matrices.

Future Research Directions and Unaddressed Challenges

Innovation in Stereoselective and Sustainable Synthesis of 1-(4-Decylphenyl)ethanone and its Chiral Analogues

The current synthetic routes to this compound typically involve classical methods such as Friedel-Crafts acylation. While effective, these methods often lack the sophistication required for modern chemical manufacturing, particularly concerning stereoselectivity and environmental impact. A significant unaddressed challenge is the development of novel synthetic pathways that are both green and capable of producing chiral analogues with high enantiomeric purity.

Future research should focus on:

Catalytic Asymmetric Synthesis: The carbonyl group in this compound is a key functional handle for introducing chirality. Research into asymmetric reduction of the ketone to form chiral alcohols, or enantioselective additions to the carbonyl group, could yield a variety of chiral derivatives. The development of novel organocatalytic or transition-metal-catalyzed methods would be a significant step forward. mdpi.comnih.gov The goal is to establish protocols that deliver high yields and excellent enantiomeric excess (ee), which is crucial as different enantiomers can exhibit vastly different biological activities. mdpi.comresearchgate.net

Green Chemistry Approaches: There is a pressing need to develop more sustainable synthetic protocols. This includes exploring one-pot multicomponent reactions, using greener solvents, and employing reusable catalysts to minimize waste and energy consumption. researchgate.net Investigating biocatalytic routes, using enzymes to perform key transformations, could offer a highly selective and environmentally benign alternative to traditional chemical synthesis.

Synthesis of Chiral Analogues: Beyond creating a single stereocenter at the carbonyl carbon, future work should explore the synthesis of analogues with chirality on the decyl chain. This would create a diverse library of stereoisomers, allowing for a more thorough investigation of structure-activity relationships.

Table 1: Potential Stereoselective Synthetic Approaches

| Methodology | Target Transformation | Potential Advantages | Key Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation | Ketone to Chiral Alcohol | High atom economy, well-established catalysts | Catalyst cost and sensitivity |

| Chiral Auxiliary Control | Alkylation/Addition Reactions | Predictable stereochemical outcome | Additional synthetic steps for attachment/removal |

| Organocatalysis | Enantioselective Aldol/Mannich Reactions | Metal-free, lower toxicity, operational simplicity | Catalyst loading, scalability |

Deeper Mechanistic Insights into Targeted Biological Pathways

The biological activity profile of this compound is currently undefined. Its structure, possessing both a hydrophobic alkyl tail and a polar aromatic ketone head, suggests potential interactions with biological membranes or protein binding pockets. A significant challenge lies in identifying its biological targets and elucidating the mechanisms through which it exerts its effects.

Future research should be directed towards:

High-Throughput Screening: Initial efforts should involve screening this compound and its synthesized chiral analogues against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic areas.

Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies are paramount. This involves a multi-pronged approach combining enzyme kinetics, biophysical interaction studies (e.g., Surface Plasmon Resonance), and structural biology (e.g., X-ray crystallography) to understand the compound's binding mode and the structural basis of its activity. nih.gov

Computational Modeling: In conjunction with experimental work, computational simulations such as molecular docking and molecular dynamics can provide atomic-level insights into the binding interactions between the compound and its target protein. nih.gov This can help rationalize observed activities and guide the design of more potent and selective analogues.

Rational Design of Next-Generation Materials with Tunable Properties

The amphipathic nature of this compound makes it an intriguing candidate for applications in materials science, particularly in the fields of liquid crystals, polymers, and self-assembling systems. The primary unaddressed challenge is to understand the relationship between its molecular structure and its macroscopic material properties.

Future research should focus on:

Liquid Crystal Development: The rigid aromatic core and flexible alkyl chain are characteristic features of calamitic (rod-shaped) liquid crystals. Research should investigate the mesophase behavior of this compound and its derivatives. By systematically varying the length of the alkyl chain or modifying the aromatic core, it may be possible to rationally design materials with specific, tunable phase transition temperatures and desired optical or electronic properties.

Functional Polymers: The ketone group can be used as a point of polymerization or as a site for post-polymerization modification. Incorporating this molecule into polymer backbones could lead to new materials with unique thermal, mechanical, or photophysical properties.

Self-Assembled Monolayers (SAMs): Investigating the ability of this compound derivatives to form ordered structures on surfaces could lead to applications in surface engineering, nanotechnology, and sensor development.

Development of Standardized and High-Throughput Analytical Protocols

As research into this compound and its derivatives expands, the need for robust, standardized, and efficient analytical methods becomes critical. A key challenge is the lack of established protocols for its quantification and characterization in complex matrices, which will be essential for both biological and materials science studies.

Future research directions include:

Chromatographic Method Development: The development of validated high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the separation and quantification of this compound and its chiral analogues is a priority. Chiral chromatography will be particularly important for analyzing the enantiomeric purity of synthesized compounds. mdpi.com

High-Throughput Analysis: For screening large libraries of derivatives or analyzing numerous samples from biological assays, high-throughput methods are essential. Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) could be adapted for the rapid analysis of reaction outcomes or biological samples with minimal preparation. researchgate.net

Effect-Directed Analysis (EDA): In environmental or biological studies, combining chromatographic separation with in vitro bioassays in an EDA framework can help identify and prioritize active compounds within complex mixtures. nih.gov This approach would be invaluable for screening for biologically active metabolites or degradation products of this compound.

Table 2: Proposed Analytical Protocols for Development

| Technique | Application | Purpose | Key Development Goal |

|---|---|---|---|

| Chiral HPLC | Synthesis & Pharmacology | Separation and quantification of enantiomers | Achieve baseline resolution and high sensitivity |

| LC-HRMS | Metabolomics & Bioanalysis | Identification and quantification in biological matrices | Develop robust extraction and detection methods |

| DESI-MS | Reaction Screening | Rapid, high-throughput analysis of synthesis products | Optimize for speed and automated data analysis researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

A forward-looking approach to accelerating research on this compound involves leveraging the power of artificial intelligence (AI) and machine learning (ML). The challenge is to generate sufficient high-quality data to train reliable predictive models.

Future research should aim to:

De Novo Molecular Design: Utilize generative AI models to design novel analogues of this compound in silico. biorxiv.org These models can be trained to optimize for desired properties, such as enhanced biological activity, specific material characteristics, or improved synthetic accessibility.

Quantitative Structure-Activity Relationship (QSAR): As experimental data becomes available, ML algorithms can be used to build QSAR models that correlate molecular descriptors with observed biological activity or material properties. These models can then predict the properties of untested compounds, prioritizing synthetic efforts.

Property Prediction: Machine learning can be applied to predict a wide range of physicochemical properties, such as solubility, boiling point, and toxicity, which are crucial for the development of any new chemical entity. nih.gov This in silico screening can significantly reduce the time and cost associated with experimental testing. An AI framework could integrate molecular design, property prediction, and pharmacokinetic modeling to create an efficient pipeline for discovering optimized drug candidates or materials. biorxiv.orgai-dd.eu

By systematically addressing these research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-Decylphenyl)ethanone and its derivatives?

The synthesis typically involves Friedel-Crafts acylation , where an acyl chloride reacts with a decyl-substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include biocatalytic reduction of ketones using plant cells (e.g., Daucus carota), which can achieve enantioselectivity >90% under optimized conditions . For derivatives, functionalization of the decyl chain or aryl ring is achieved via halogenation, oxidation, or nucleophilic substitution, requiring careful control of reaction parameters (temperature, solvent polarity) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- IR Spectroscopy : Identifies carbonyl stretches (C=O) near 1680–1720 cm⁻¹, with deviations indicating conjugation or steric effects .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular ion peaks and fragmentation patterns, such as loss of the decyl chain (m/z 43 for CH₃CO⁺) .

- NMR : ¹H NMR shows aryl protons as a singlet (δ 7.8–8.2 ppm) and methylene/methyl groups in the decyl chain (δ 0.8–1.6 ppm). ¹³C NMR confirms the ketone carbon at δ 205–210 ppm .

Q. What safety protocols are essential when handling this compound?

Due to systemic toxicity via skin absorption and potential carcinogenicity, researchers must use glove boxes , nitrile gloves, and fume hoods. Acute exposure limits (AEGL-1: 1.2 ppm) and short-term exposure limits (STEL: 5 ppm) should be monitored . Waste disposal must follow EPA guidelines for ketone-containing compounds .

Advanced Research Questions

Q. How can discrepancies in thermodynamic and spectroscopic data be resolved during characterization?

Contradictions in boiling points (e.g., reported values varying by ±5°C) arise from impurities or calibration errors. Cross-validation using gas chromatography-mass spectrometry (GC-MS) and differential scanning calorimetry (DSC) is recommended. For IR, subtract solvent artifacts (e.g., CCl₄ at 1550 cm⁻¹) and verify with high-resolution DFT simulations .

Q. What strategies enhance enantiomeric excess (ee) in biocatalytic synthesis of chiral derivatives?

Optimize substrate loading (<10 mM) and introduce exogenous reductants (e.g., glucose or isopropanol) to stabilize cofactors in D. carota systems, improving ee from 80% to >95% . Immobilizing enzymes on mesoporous silica also increases catalyst recyclability (5+ cycles) without significant loss in activity .

Q. How do computational methods predict reactivity in novel reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the aryl ring, identifying electrophilic sites for functionalization. Molecular dynamics simulations assess solvent effects (e.g., toluene vs. DMF) on reaction kinetics, aligning with experimental yields .

Q. What challenges arise in scaling up synthesis while maintaining purity?

Key issues include catalyst poisoning by decyl chain byproducts and solvent removal inefficiencies. Implementing continuous-flow reactors with inline IR monitoring reduces side reactions. Recrystallization in ethanol/water (3:1 v/v) achieves >99% purity, as confirmed by HPLC .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.